5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one
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Overview
Description
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one: is a complex organic compound featuring a pyrrolone ring fused with a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is the cyclization of an amino-substituted pyrrole derivative with a cyclopropylamine derivative under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrrolone derivatives.
Scientific Research Applications
Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : It can serve as a probe in biochemical studies to understand enzyme mechanisms.
Chemistry: : It can be used as a reagent in organic synthesis to create complex molecules.
Industry: : It can be employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both pyrrolone and benzoimidazole rings. Similar compounds include:
1H-benzo[d]imidazole derivatives: : These compounds share the benzoimidazole core but may lack the pyrrolone ring.
Pyrrolone derivatives: : These compounds contain the pyrrolone ring but may not have the benzoimidazole moiety.
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Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAKOXHWYAUPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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